N-benzyl-2-hydroxy-N-methylethanamine oxide is an organic compound with the molecular formula . This compound features a benzyl group attached to a nitrogen atom, which is also bonded to a hydroxy group and a methylethanamine moiety. Its IUPAC name reflects its structural components, emphasizing the presence of the hydroxy group and the N-oxide functionality. This compound is classified as an amine oxide, a category that includes various compounds characterized by the presence of an oxygen atom bonded to a nitrogen atom.
The compound can be synthesized through various organic reactions involving precursors such as N-benzyl-2-hydroxy-N-methylethanamine. The synthesis typically involves oxidation processes that convert the amine into its corresponding N-oxide form.
N-benzyl-2-hydroxy-N-methylethanamine oxide is classified under:
The synthesis of N-benzyl-2-hydroxy-N-methylethanamine oxide commonly involves the oxidation of N-benzyl-2-hydroxy-N-methylethanamine. The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or peracids, under controlled conditions.
The molecular structure of N-benzyl-2-hydroxy-N-methylethanamine oxide can be represented by its SMILES notation: C[N+]([O-])(CCO)Cc1ccccc1. This notation highlights the connectivity between atoms in the molecule, indicating:
N-benzyl-2-hydroxy-N-methylethanamine oxide can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-benzyl-2-hydroxy-N-methylethanamine oxide primarily involves its interaction with biological systems through its nitrogen and oxygen functionalities.
N-benzyl-2-hydroxy-N-methylethanamine oxide has several scientific uses:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: